N-[5-Bromo-2-(methylamino)phenyl]acetamide
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Overview
Description
N-[5-Bromo-2-(methylamino)phenyl]acetamide is a chemical compound with the molecular formula C9H11BrN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a methylamino group, and an acetamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Bromo-2-(methylamino)phenyl]acetamide typically involves the bromination of 2-(methylamino)phenylacetic acid followed by acylation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-Bromo-2-(methylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include N-oxides, aniline derivatives, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-Bromo-2-(methylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-Bromo-2-(methylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methylamino group play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[5-Bromo-2-(methylamino)phenyl]acetamide: Characterized by the presence of a bromine atom, a methylamino group, and an acetamide group.
N-[5-Chloro-2-(methylamino)phenyl]acetamide: Similar structure but with a chlorine atom instead of bromine.
N-[5-Fluoro-2-(methylamino)phenyl]acetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro and fluoro analogs. The bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
799254-08-3 |
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Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
N-[5-bromo-2-(methylamino)phenyl]acetamide |
InChI |
InChI=1S/C9H11BrN2O/c1-6(13)12-9-5-7(10)3-4-8(9)11-2/h3-5,11H,1-2H3,(H,12,13) |
InChI Key |
STTGIJJATQTCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)NC |
Origin of Product |
United States |
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